molecular formula C16H17ClN2O3S B2636037 N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide CAS No. 899997-09-2

N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2636037
CAS No.: 899997-09-2
M. Wt: 352.83
InChI Key: NUTQOXJGUJNHOW-UHFFFAOYSA-N
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Description

N-(2-(N-(4-Chlorobenzyl)sulfamoyl)ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 4-chlorobenzyl group via a sulfamoyl-ethyl chain. This structure places it within a class of compounds investigated for their potential as biochemical tools in medicinal chemistry and drug discovery research . Compounds with similar structural motifs, particularly those incorporating sulfonamide and benzamide functionalities, have been studied for their ability to interact with enzyme active sites. Specifically, such molecules have been identified as inhibitors of carbonic anhydrase II, an enzyme target relevant to various physiological processes . The primary value of this compound for researchers lies in its use as a chemical intermediate or a building block for the synthesis of more complex molecules. It serves as a key scaffold for exploring structure-activity relationships (SAR), particularly in the development of novel anti-protozoal agents. Research on analogous N-benzoyl benzamide derivatives has shown promising activity against parasitic pathogens such as Plasmodium falciparum (malaria) and Leishmania donovani , suggesting a potential role for this chemical series in infectious disease research . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-15-8-6-13(7-9-15)12-19-23(21,22)11-10-18-16(20)14-4-2-1-3-5-14/h1-9,19H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTQOXJGUJNHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-chlorobenzylamine with a sulfonyl chloride to form the corresponding sulfonamide.

    Coupling with ethylbenzamide: The sulfonamide intermediate is then coupled with ethylbenzamide under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide positions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent due to the presence of the sulfonamide group, which is known for its antibacterial and antifungal properties. Research indicates that derivatives of this compound may exhibit significant biological activities, making them candidates for drug development.

Anticancer Activity

Preliminary studies suggest that N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide may inhibit the proliferation of certain cancer cell lines. For instance, it has shown potential against melanoma cells, possibly by modulating enzyme activity linked to tumor growth .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including NTPDases involved in nucleotide metabolism. The IC50 values for related compounds indicate strong inhibition at sub-micromolar concentrations, suggesting significant biological activity .

Antimicrobial Properties

The sulfonamide group traditionally exhibits antibacterial effects. Studies indicate that derivatives of this compound may possess antimicrobial properties, making them suitable candidates for developing treatments for bacterial infections .

Biological Studies

Research into the biological pathways affected by this compound reveals its potential as an enzyme inhibitor and its role in various biological processes.

Case Studies

A selection of studies highlights the biological activity of this compound:

  • Study on Carbonic Anhydrase Inhibition : A series of benzamides incorporating 4-sulfamoyl moieties were investigated as inhibitors of carbonic anhydrase isoforms, showing effective inhibition at low concentrations .
  • Antimicrobial Activity : Research indicated that N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide derivatives exhibited significant antimicrobial activity against various pathogens, including Vibrio cholerae and Malassezia globosa .

Industrial Applications

In addition to its medicinal applications, this compound can be utilized as an intermediate in the synthesis of complex organic molecules. This includes its use in the production of agrochemicals and dyes .

Data Tables

Here are some summarized findings from relevant research studies:

Study FocusFindingsReference
Anticancer ActivityInhibits melanoma cell proliferation; modulates enzyme activity
Enzyme InhibitionStrong inhibition observed at sub-micromolar concentrations
Antimicrobial PropertiesEffective against Vibrio cholerae; potential for treating infections
Carbonic Anhydrase InhibitionLow nanomolar inhibition against human isoforms

Conc

Mechanism of Action

The mechanism of action of N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide with structurally or functionally related compounds, emphasizing key differences in substituents, biological activity, and physicochemical properties.

Structural Analogues with Sulfamoyl Linkers
Compound Name Key Structural Features Biological Activity/Application Reference
This compound 4-Chlorobenzyl, sulfamoyl ethyl linker, benzamide Potential enzyme/receptor modulation
4-(((4-(N-(4-Chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)-N-(...)benzamide Extended sulfonamide groups, cyclopentyl, piperidine PDEδ-targeting PROTAC (lipid metabolism)
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide Thiazole and oxazole heterocycles, sulfamoyl ethyl linker Antimicrobial activity
4-Nitro-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)selenoyl)benzamide Pyrimidine-linked sulfamoyl, selenoyl group Antioxidant activity

Key Observations :

  • The 4-chlorobenzyl group in the target compound differentiates it from analogues with heterocycles (e.g., thiazole, oxazole) or selenoyl groups, which may enhance redox activity .
  • The sulfamoyl ethyl linker is a common feature in enzyme inhibitors (e.g., carbonic anhydrase), but additional substituents (e.g., cyclopentyl in ) can alter target specificity or metabolic stability.
Benzamides with Sigma Receptor Affinity
Compound Name Key Features Binding Affinity (Kd/Bmax) Application Reference
This compound Sulfamoyl linker, 4-chlorobenzyl Not reported Theoretical enzyme/receptor targeting
[125I]PIMBA Piperidinyl, iodinated benzamide Kd = 5.80 nM (sigma-1) Prostate tumor imaging
4-Chloro-N-(2-methoxyphenyl)benzamide Methoxy substitution Not reported Structural comparison

Key Observations :

  • Sigma receptor ligands like [125I]PIMBA prioritize iodinated aromatic rings and piperidinyl groups for high tumor uptake .
Anticancer and Antimicrobial Benzamides
Compound Name Key Features Activity Reference
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, chloro-fluorophenyl Anticancer (cervical cancer)
This compound Sulfamoyl, 4-chlorobenzyl Not reported
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Thiazole, trifluoromethyl pyridine Anticancer, antiviral

Key Observations :

  • Imidazole-substituted benzamides (e.g., ) show potent anticancer activity, likely due to heterocyclic interactions with kinase targets. The target compound’s sulfamoyl group may favor different mechanisms, such as enzyme inhibition.
  • Thioether-linked benzamides (e.g., ) demonstrate enhanced metabolic stability compared to sulfamoyl linkers, which may hydrolyze more readily in vivo.

Biological Activity

N-(2-(N-(4-chlorobenzyl)sulfamoyl)ethyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of effects on cellular processes and enzyme inhibition, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a sulfonamide group, which is known for its biological activity. The synthesis typically involves:

  • Formation of Sulfonamide Intermediate : Reaction of 4-chlorobenzylamine with a sulfonyl chloride.
  • Coupling with Ethylbenzamide : The sulfonamide intermediate is coupled with ethylbenzamide to yield the final product.

These steps can be optimized to enhance yield and purity, often utilizing catalysts and controlled conditions .

This compound is believed to exert its biological effects through the inhibition of specific enzymes or receptors. The exact molecular targets can vary, but it is known to modulate biochemical pathways crucial for various cellular functions .

Enzyme Inhibition

Research has shown that this compound can inhibit several enzymes, which may contribute to its therapeutic potential:

  • Cyclooxygenase-2 (COX-2) : As a COX-2 inhibitor, it may have anti-inflammatory properties.
  • Other Enzymes : Various studies have indicated potential inhibitory effects on enzymes involved in cancer proliferation and bacterial infections .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against a range of pathogens. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values indicating effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The MIC values for similar derivatives range from 3.12 to 12.5 μg/mL, suggesting that this compound may exhibit comparable efficacy .

Anticancer Properties

In vitro studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines. For example, derivatives similar to this compound have shown promising results in inhibiting cell growth in prostate cancer models .

Case Studies

  • Study on COX-2 Inhibition : A study focused on the design and development of COX-II inhibitors highlighted the structural similarities between this compound and known inhibitors, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Evaluation : Another investigation into related benzamide derivatives reported significant antibacterial activity against Staphylococcus aureus, with MIC values indicating strong potential for therapeutic use .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other sulfonamide derivatives:

Compound NameStructureBiological Activity
N-substituted 4-sulfamoylbenzoic acid derivativesSimilar sulfonamide structureKnown for enzyme inhibitory activity
5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamideSimilar structure with methoxy groupPotential therapeutic applications

This comparison illustrates that while there are structural similarities among these compounds, the specific biological activities can vary significantly based on minor structural modifications .

Q & A

Q. Table 1. Key Spectroscopic Benchmarks for Intermediate Validation

Functional GroupTechniqueExpected SignalReference
Sulfamoyl (S=O)IR1350–1160 cm1^{-1}
Benzamide (C=O)IR~1680 cm1^{-1}
Aromatic Protons1^1H NMRδ 7.0–8.0 ppm

Q. Table 2. Computational Tools for Reaction Optimization

ToolApplicationExample WorkflowReference
DFTTransition state modelingGibbs free energy calculations for sulfamoylation
Machine LearningCondition predictionSolvent selection via neural networks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.